

# 1-Ethyl-4-fluorobenzene chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Ethyl-4-fluorobenzene**

Cat. No.: **B1585034**

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## An In-depth Technical Guide to 1-Ethyl-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to **1-Ethyl-4-fluorobenzene**, a key intermediate in various chemical syntheses.

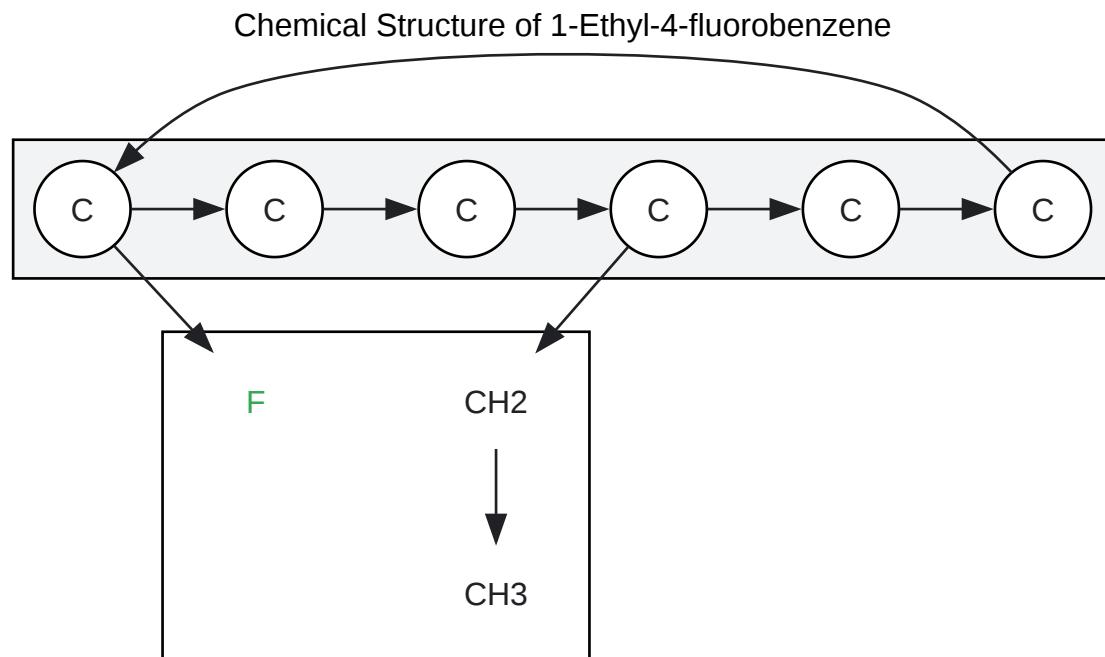
## Chemical Properties

**1-Ethyl-4-fluorobenzene** is a flammable liquid that is not miscible with water.<sup>[1]</sup> It is primarily used as a pharmaceutical intermediate.<sup>[1]</sup>

| Property          | Value                           | Source                                  |
|-------------------|---------------------------------|---|
| Molecular Formula | C <sub>8</sub> H <sub>9</sub> F | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 124.16 g/mol                    | <a href="#">[2]</a> <a href="#">[3]</a> |
| Boiling Point     | 139 - 141.6 °C                  | <a href="#">[2]</a> <a href="#">[4]</a> |
| Density           | ~1.0 g/cm <sup>3</sup>          | <a href="#">[2]</a> <a href="#">[4]</a> |
| Flash Point       | 28.9 - 30 °C                    | <a href="#">[2]</a> <a href="#">[4]</a> |
| Refractive Index  | 1.471 - 1.478                   | <a href="#">[2]</a> <a href="#">[4]</a> |
| LogP              | 3.26                            | <a href="#">[2]</a>                     |
| Vapor Pressure    | 7.3±0.3 mmHg at 25°C            | <a href="#">[2]</a>                     |

## Chemical Structure

The structure of **1-Ethyl-4-fluorobenzene** consists of a benzene ring substituted with an ethyl group and a fluorine atom at the para position.



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Caption: Molecular structure of **1-Ethyl-4-fluorobenzene**.

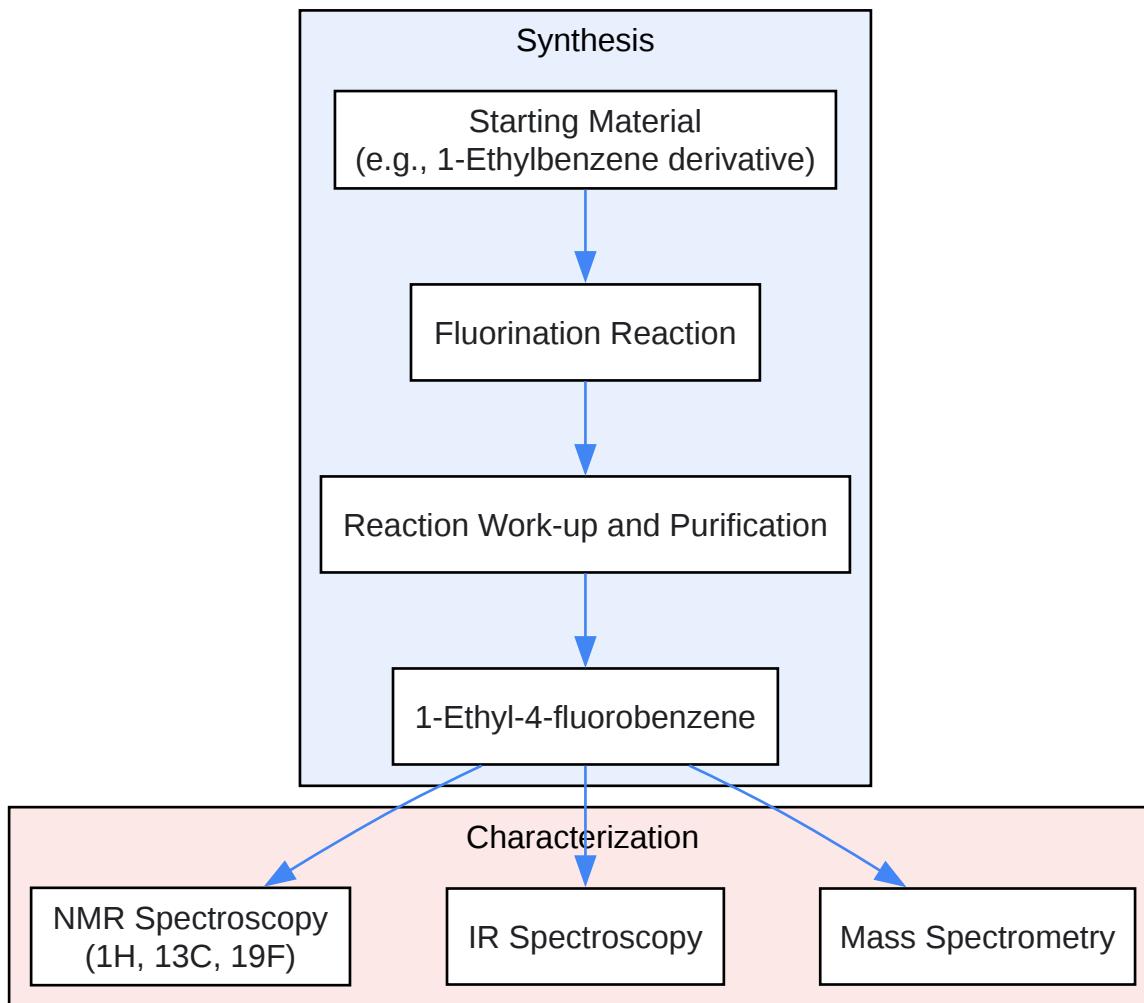
Structural Identifiers:

| Identifier | Value   | Source                                  |
|------------|---|---|
| IUPAC Name | 1-ethyl-4-fluorobenzene                           | <a href="#">[3]</a> <a href="#">[5]</a> |
| SMILES     | CCC1=CC=C(C=C1)F                                  | <a href="#">[3]</a> <a href="#">[6]</a> |
| InChI      | InChI=1S/C8H9F/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | <a href="#">[3]</a> <a href="#">[5]</a> |
| InChIKey   | BLDNWXVISIXWKZ-UHFFFAOYSA-N                       | <a href="#">[3]</a> <a href="#">[5]</a> |
| CAS Number | 459-47-2  | <a href="#">[2]</a> <a href="#">[3]</a> |

## Experimental Protocols

While specific, detailed synthesis protocols for **1-Ethyl-4-fluorobenzene** are not readily available in the provided search results, a general synthetic approach can be inferred from related reactions. A plausible method is the fluorination of 1-ethylbenzene or a derivative. The characterization of the final product would involve standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

## General Workflow for Synthesis and Characterization

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Caption: A logical workflow for the synthesis and characterization of **1-Ethyl-4-fluorobenzene**.

#### A. Synthesis

A common method for introducing fluorine to an aromatic ring is through a diazotization reaction followed by a Schiemann reaction or by nucleophilic aromatic substitution on an appropriately activated precursor. For instance, the synthesis could potentially start from 4-ethylaniline.

#### B. Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of **1-Ethyl-4-fluorobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display distinct peaks for the ethyl carbons and the aromatic carbons, with the carbon attached to the fluorine showing a characteristic coupling.
- $^{19}\text{F}$  NMR: The fluorine NMR spectrum would exhibit a single resonance, confirming the presence of the fluorine atom.

Infrared (IR) Spectroscopy:

The IR spectrum of **1-Ethyl-4-fluorobenzene** would show characteristic absorption bands for the C-H stretching of the aromatic ring and the ethyl group, as well as a strong band corresponding to the C-F bond.

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak at  $m/z$  124.[2][3]

## Spectral Data

The following table summarizes key spectral information for **1-Ethyl-4-fluorobenzene**.

| Technique           | Key Features   | Source |
|---------------------|--|--------|
| <sup>1</sup> H NMR  | Signals corresponding to ethyl and aromatic protons. | [7]    |
| <sup>13</sup> C NMR | Resonances for ethyl and aromatic carbons.           | [3]    |
| IR Spectrum         | Characteristic C-H and C-F stretching vibrations.    | [8]    |
| Mass Spectrum       | Molecular ion peak (M <sup>+</sup> ) at m/z = 124.   | [3][8] |

## Safety and Handling

**1-Ethyl-4-fluorobenzene** is a flammable liquid and vapor.[3] It should be handled in a well-ventilated area, away from heat, sparks, and open flames. Precautionary measures against static discharge should be taken. It may cause skin and eye irritation.[3] Appropriate personal protective equipment should be worn when handling this chemical. Store in a cool, well-ventilated place with the container tightly closed.

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Address: 3281 E Guasti Rd  
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